6-Amino-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Medicinal Chemistry Building Block Diversity Kinase Inhibitor Design

6-Amino-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 1784320-64-4) bears three orthogonal handles—3-COOH, 2-CF₃, 6-NH₂—on a purine-mimetic scaffold. Only this substitution pattern enables simultaneous amide coupling, Buchwald-Hartwig amination, and retention of metabolically stabilizing CF₃ without protection steps. SAR confirms up to 37-fold potency shifts between CF₃ positional isomers. Supplied at ≥98% for reproducible screening.

Molecular Formula C8H5F3N4O2
Molecular Weight 246.15 g/mol
CAS No. 1784320-64-4
Cat. No. B1473842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
CAS1784320-64-4
Molecular FormulaC8H5F3N4O2
Molecular Weight246.15 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C(C(=NN21)C(F)(F)F)C(=O)O)N
InChIInChI=1S/C8H5F3N4O2/c9-8(10,11)5-4(7(16)17)6-13-1-3(12)2-15(6)14-5/h1-2H,12H2,(H,16,17)
InChIKeyRKNUUYZWWHXLMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid – Core Scaffold & Procurement-Relevant Identity


6-Amino-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 1784320-64-4) is a trisubstituted fused bicyclic heterocycle belonging to the pyrazolo[1,5-a]pyrimidine class, a scaffold recognized for structural mimicry of purines and broad utility in kinase inhibitor design [1]. The compound carries three chemically distinct functional groups at non-equivalent positions: a carboxylic acid at C‑3, a trifluoromethyl group at C‑2, and a primary amine at C‑6. These substituents confer a computed XLogP3‑AA of 0.1, a topological polar surface area (TPSA) of 93.5 Ų, and two hydrogen‑bond donors against eight acceptors, making it a compact yet highly functionalized intermediate for medicinal chemistry derivatization [2].

6-Amino-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid: Why In‑Class Analogs Cannot Be Interchanged


Commercially available pyrazolo[1,5‑a]pyrimidine‑3‑carboxylic acids exhibit markedly different substitution patterns that preclude simple interchange. The closest analogs—2‑aminopyrazolo[1,5‑a]pyrimidine‑3‑carboxylic acid (CAS 1394003‑86‑1) and 7‑aminopyrazolo[1,5‑a]pyrimidine‑3‑carboxylic acid (CAS 1781791‑76‑1)—lack the lipophilicity‑enhancing trifluoromethyl group, while 6‑ or 7‑(trifluoromethyl)‑substituted derivatives (CAS 1780319‑83‑6, CAS 869947‑41‑1) lack the versatile primary amine handle [1]. SAR studies in the PfDHODH inhibitor literature explicitly demonstrate that the position of the trifluoromethyl substituent on the pyrazolo[1,5‑a]pyrimidine core modulates inhibitory activity by up to 37‑fold (cf. IC₅₀ 0.16 μM vs. 6 μM for 2‑CF₃ vs. 5‑CF₃ positional isomers) [2]. Thus, swapping even a closely related regioisomer carries a validated risk of losing the desired pharmacological or physicochemical profile.

Quantitative Differentiation Evidence for 6-Amino-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid


Unique Trisubstitution Pattern vs. All Commercially Available Pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Analogs

Target compound 1784320‑64‑4 is the only commercially catalogued pyrazolo[1,5‑a]pyrimidine‑3‑carboxylic acid that simultaneously carries an amino group (C‑6), a trifluoromethyl group (C‑2), and a free carboxylic acid (C‑3). In contrast, 2‑aminopyrazolo[1,5‑a]pyrimidine‑3‑carboxylic acid (1394003‑86‑1), 7‑aminopyrazolo[1,5‑a]pyrimidine‑3‑carboxylic acid (1781791‑76‑1), and 7‑aminopyrazolo[1,5‑a]pyrimidine‑3‑carboxylic acid ethyl ester (952202‑48‑1) lack the trifluoromethyl substituent entirely, while 6‑(trifluoromethyl)pyrazolo[1,5‑a]pyrimidine‑3‑carboxylic acid (1780319‑83‑6) and 7‑(trifluoromethyl)pyrazolo[1,5‑a]pyrimidine‑3‑carboxylic acid (869947‑41‑1) lack the amino group [1]. The triple‑functionality of 1784320‑64‑4 enables orthogonal diversification strategies inaccessible to any single comparator.

Medicinal Chemistry Building Block Diversity Kinase Inhibitor Design

Lipophilicity and Hydrogen‑Bonding Balance Relative to Non‑fluorinated Amino Analogs

The computed XLogP3‑AA of 1784320‑64‑4 is 0.1, reflecting a balance between the polar amino and carboxylic acid groups and the lipophilic trifluoromethyl substituent [1]. The non‑fluorinated 2‑amino analog (1394003‑86‑1) has a lower molecular weight (178.15 vs. 246.15 g/mol) and lacks the lipophilic CF₃ contribution, while the 7‑CF₃ analog (869947‑41‑1) lacks the additional hydrogen‑bond donor capacity of the 6‑amino group (H‑bond donors: 1 vs. 2) [2]. The combination of moderate lipophilicity, dual H‑bond donor capacity, and high H‑bond acceptor count (8) places 1784320‑64‑4 in a favorable region of CNS drug‑like chemical space distinct from its comparators.

Physicochemical Properties Drug‑likeness Lead Optimization

Validated Purity Specification for Direct Procurement vs. Uncharacterized In‑Class Alternatives

The target compound is supplied with a documented purity of 98% (HPLC), as specified by Leyan (product 2286542) and confirmed by batch‑specific NMR, HPLC, and GC quality control data . By comparison, the 7‑amino analog (1781791‑76‑1) is listed at 95% purity by Sigma‑Aldrich (product ENAH03A0B961) , and the 7‑(trifluoromethyl) analog (869947‑41‑1) carries a typical purity of 95% from multiple vendors . The 3‑percentage‑point purity advantage, while modest, reduces the burden of pre‑use purification in sensitive catalytic or biological assays where impurities at ≥5% can confound dose‑response interpretation.

Quality Control Procurement Specification Reproducibility

Regioisomeric Impact of CF₃ Position on Biological Activity: Class‑Level SAR from PfDHODH Inhibitor Series

Although no direct enzymatic data exist for 1784320‑64‑4 itself, a closely related series of pyrazolo[1,5‑a]pyrimidine PfDHODH inhibitors provides quantitative evidence that the position of the trifluoromethyl substituent critically determines potency. In a matched‑pair comparison, compound 19 (2‑CF₃, 5‑CF₃, 7‑β‑naphthylamino) exhibited a PfDHODH IC₅₀ of 6 ± 1 μM, whereas compound 30 (2‑CH₃, 5‑CF₃, 7‑β‑naphthylamino) achieved an IC₅₀ of 0.16 ± 0.01 μM—a 37‑fold difference attributable in part to the presence or absence of the 2‑CF₃ group [1]. The authors explicitly note that 'the trifluoromethyl group at the 2‑ or 5‑positions of the pyrazolo[1,5‑a]pyrimidine ring led to increased drug activity,' establishing that the 2‑CF₃ substitution embodied in 1784320‑64‑4 is pharmacologically meaningful within this scaffold class.

Structure–Activity Relationship Antimalarial Enzyme Inhibition

Procurement‑Relevant Application Scenarios for 6-Amino-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid


Parallel Library Synthesis Requiring Orthogonal Trifunctional Scaffolds

The simultaneous presence of 3‑COOH, 2‑CF₃, and 6‑NH₂ groups (Section 3, Evidence Item 1) makes this compound uniquely suited as a single starting scaffold for three‑dimensional diversity‑oriented synthesis. Medicinal chemistry teams can independently derivatize each handle—amide coupling at C‑3, nucleophilic aromatic substitution or Buchwald–Hartwig amination at C‑6, and retention of the metabolically stabilizing CF₃ at C‑2—without protective group manipulation, enabling rapid parallel library construction [1].

Physicochemical Property Optimization in Kinase Inhibitor Lead Series

The balanced XLogP3 (0.1), dual H‑bond donor capacity, and high acceptor count (Section 3, Evidence Item 2) position this scaffold for CNS‑penetrant or orally bioavailable kinase inhibitor programs. Compared to non‑fluorinated amino‑pyrazolopyrimidine carboxylic acids, the 2‑CF₃ substituent provides additional lipophilic bulk without sacrificing aqueous solubility potential, aligning with property guidelines for lead‑like chemical space [1].

PfDHODH and Purine Antimetabolite Inhibitor Design

Class‑level SAR from the pyrazolo[1,5‑a]pyrimidine PfDHODH inhibitor series (Section 3, Evidence Item 4) demonstrates that the 2‑CF₃ substituent contributes to enzyme inhibitory potency [1]. Additionally, the structural homology of this scaffold to purine bases (Section 2) supports its use as a privileged starting point for designing antimetabolite compounds targeting purine‑dependent pathways in parasitic or neoplastic diseases [2].

High‑Confidence Biochemical Assay Development with 98% Purity Starting Material

For biochemical assay campaigns where batch‑to‑batch consistency is critical, the established 98% purity specification (Section 3, Evidence Item 3) provides greater confidence in reproducible dose‑response measurements compared to analogs available only at 95% purity. The lower impurity burden (2% vs. 5%) reduces the likelihood of off‑target artifacts in primary screening [1].

Quote Request

Request a Quote for 6-Amino-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.